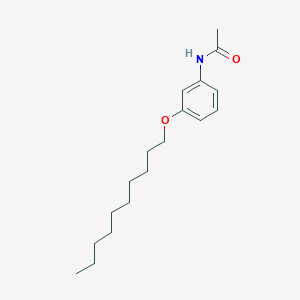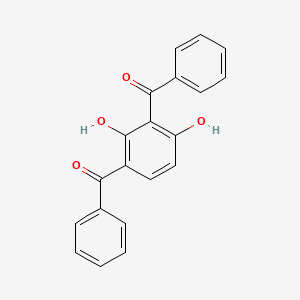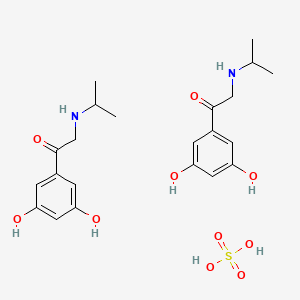
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of an amino group, a chloroethoxy group, and a phenylmethanone moiety attached to a benzofuran ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors such as 2-hydroxybenzaldehyde and ethyl bromoacetate under basic conditions.
Introduction of Amino Group: The amino group can be introduced via nitration followed by reduction. For example, nitration of the benzofuran ring followed by catalytic hydrogenation can yield the amino derivative.
Attachment of Chloroethoxy Group: The chloroethoxy group can be introduced through nucleophilic substitution reactions. For instance, reacting the amino-benzofuran derivative with 2-chloroethanol in the presence of a base can yield the desired product.
Formation of Phenylmethanone Moiety: The phenylmethanone moiety can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the chloroethoxy group to an ethoxy group.
Substitution: The chloroethoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol or ethoxy derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions.
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of specialty chemicals and materials.
- Employed in the synthesis of dyes, pigments, and other industrial products.
作用機序
The mechanism of action of (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects can be mediated through pathways involving inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
類似化合物との比較
(3-Amino-7-(2-bromoethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with a bromoethoxy group instead of a chloroethoxy group.
(3-Amino-7-(2-methoxyethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with a methoxyethoxy group instead of a chloroethoxy group.
(3-Amino-7-(2-ethoxy)benzofuran-2-yl)(phenyl)methanone: Similar structure with an ethoxy group instead of a chloroethoxy group.
Uniqueness:
- The presence of the chloroethoxy group in (3-Amino-7-(2-chloroethoxy)benzofuran-2-yl)(phenyl)methanone imparts unique reactivity and potential biological activity compared to its analogs.
- The combination of the amino group, chloroethoxy group, and phenylmethanone moiety in the benzofuran ring makes this compound distinct in terms of its chemical and physical properties.
特性
CAS番号 |
882865-27-2 |
|---|---|
分子式 |
C17H14ClNO3 |
分子量 |
315.7 g/mol |
IUPAC名 |
[3-amino-7-(2-chloroethoxy)-1-benzofuran-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H14ClNO3/c18-9-10-21-13-8-4-7-12-14(19)17(22-16(12)13)15(20)11-5-2-1-3-6-11/h1-8H,9-10,19H2 |
InChIキー |
FJPYFFATSUVWJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C(=CC=C3)OCCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)


![4-Oxo-4-(4-phenoxyanilino)-2-{[2-(3-toluidino)ethyl]amino}butanoic acid](/img/structure/B11954494.png)

![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)







